molecular formula C19H31IN2O B14711324 Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide CAS No. 21602-40-4

Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide

Cat. No.: B14711324
CAS No.: 21602-40-4
M. Wt: 430.4 g/mol
InChI Key: XYDFTTNODHLJPP-UHFFFAOYSA-N
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Description

Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide typically involves the reaction of 1,1-dimethylpiperazine with 1-(2-methoxyphenyl)cyclohexyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the iodide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like 1,4-dimethylpiperazine or 1-(2-methoxyphenyl)piperazine.

    Cyclohexyl derivatives: Compounds like cyclohexylamine or 1-(2-methoxyphenyl)cyclohexanol.

Uniqueness

Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds. Its combination of a piperazine ring with a methoxyphenyl-substituted cyclohexyl group may result in unique interactions with biological targets.

Properties

CAS No.

21602-40-4

Molecular Formula

C19H31IN2O

Molecular Weight

430.4 g/mol

IUPAC Name

iodomethane;1-[1-(2-methoxyphenyl)cyclohexyl]-4-methylpiperazine

InChI

InChI=1S/C18H28N2O.CH3I/c1-19-12-14-20(15-13-19)18(10-6-3-7-11-18)16-8-4-5-9-17(16)21-2;1-2/h4-5,8-9H,3,6-7,10-15H2,1-2H3;1H3

InChI Key

XYDFTTNODHLJPP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2(CCCCC2)C3=CC=CC=C3OC.CI

Origin of Product

United States

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